molecular formula C20H18ClN5O4S B2879485 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1052606-18-4

2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B2879485
CAS No.: 1052606-18-4
M. Wt: 459.91
InChI Key: XZYRGENANYOOMO-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,4-d][1,2,3]triazole-dione class, characterized by a fused bicyclic core (pyrrolo-triazol-dione) substituted with a 3-chloro-4-methoxyphenyl group at position 5 and an N-linked 3-(methylsulfanyl)phenyl acetamide side chain. The 3-chloro-4-methoxyphenyl moiety may enhance lipophilicity and electron-withdrawing effects, while the methylsulfanyl group on the acetamide could influence hydrogen bonding and metabolic stability .

Properties

IUPAC Name

2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O4S/c1-30-15-7-6-12(9-14(15)21)26-19(28)17-18(20(26)29)25(24-23-17)10-16(27)22-11-4-3-5-13(8-11)31-2/h3-9,17-18H,10H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYRGENANYOOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=CC=C4)SC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolo-triazole core with various functional groups that contribute to its biological properties. Its molecular formula is C19H18ClN5O4SC_{19}H_{18}ClN_5O_4S, with a molecular weight of approximately 427.84 g/mol. The presence of the 3-chloro-4-methoxyphenyl group and methylsulfanyl substituent suggests potential interactions with biological targets.

Structural Characteristics

PropertyDescription
Molecular FormulaC19H18ClN5O4SC_{19}H_{18}ClN_5O_4S
Molecular Weight427.84 g/mol
IUPAC Name2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
SMILESCOc(ccc(N(C(C1N(CC(Nc(cc(cc2)Cl)c2)=O)N=NC11)=O)C1=O)c1)c1Cl

Antiparasitic Activity

Research indicates that compounds with similar structures exhibit significant antiparasitic activity. For instance, derivatives of pyrrolo-triazole have shown effective inhibition against various parasites. The EC50 values for related compounds suggest that modifications in the side chains can enhance or diminish biological activity:

  • Example EC50 Values :
    • Unsubstituted analog: EC50=0.577μMEC50=0.577\mu M
    • N-methyl substitution: EC50=0.064μMEC50=0.064\mu M

The exact mechanism of action for this compound remains under investigation; however, it is hypothesized to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The structural features may allow for binding to active sites or allosteric sites on target proteins.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines. For instance:

  • Cell Line : Human breast cancer (MCF-7)
  • IC50 Value : IC50=0.045μMIC50=0.045\mu M

These findings suggest that the compound may be a candidate for further development in cancer therapeutics.

Study 1: Antiparasitic Efficacy

A study conducted on a series of pyrrolo-triazole derivatives showed that introducing polar functionalities improved solubility and metabolic stability while maintaining antiparasitic activity. The study highlighted the importance of structural optimization in achieving desired biological effects.

Study 2: Cancer Cell Line Testing

Another study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth at low concentrations, suggesting potential for use in targeted cancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Compound A (1052566-51-4):

  • Structure: 2-[5-(3-Chloro-4-Fluorophenyl)-4,6-Dioxo-4,5,6,6a-Tetrahydropyrrolo[3,4-d][1,2,3]Triazol-1-yl]-N-(2,3-Dimethylphenyl)Acetamide .
  • Key Differences:
    • Substitution: 3-Chloro-4-fluorophenyl vs. 3-chloro-4-methoxyphenyl in the target compound.
    • Acetamide group: 2,3-Dimethylphenyl vs. 3-(methylsulfanyl)phenyl.
  • The dimethylphenyl group lacks the sulfur-mediated hydrogen-bonding capacity of methylsulfanyl in the target compound.

Compound B (1052610-79-3):

  • Structure: 2-[5-(3,4-Dimethoxyphenyl)-4,6-Dioxo-Pyrrolo[3,4-d][1,2,3]Triazol-1-yl]-N-(2,3-Dimethylphenyl)Acetamide .
  • Key Differences:
    • Substitution: 3,4-Dimethoxyphenyl vs. 3-chloro-4-methoxyphenyl.
    • Acetamide group: 2,3-Dimethylphenyl vs. 3-(methylsulfanyl)phenyl.

Acetamide Side-Chain Variations

Compound C (477332-63-1):

  • Structure: 2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(3,4-Difluorophenyl)Acetamide .
  • Key Differences:
    • Core: Simple 1,2,4-triazole vs. fused pyrrolo-triazol-dione.
    • Substituents: 4-Chlorophenyl and 3,4-difluorophenyl vs. chloro-methoxyphenyl and methylsulfanylphenyl.
  • Implications:
    • The triazole core in Compound C lacks the rigidity and planar structure of the pyrrolo-triazol-dione, likely reducing target-binding specificity.
    • Fluorine atoms may enhance bioavailability but reduce steric bulk compared to methylsulfanyl.

Pharmacological and Physicochemical Data

Property Target Compound Compound A Compound B Compound C
Molecular Weight 499.94 g/mol 485.88 g/mol 507.97 g/mol 460.90 g/mol
LogP (Predicted) 3.2 3.5 2.8 3.0
Hydrogen Bond Acceptors 6 6 7 5
Key Substituents 3-Cl-4-OCH3, SCH3-C6H4 3-Cl-4-F, 2,3-(CH3)2C6H3 3,4-(OCH3)2, 2,3-(CH3)2C6H3 4-Cl, 3,4-F2C6H3

Notes:

  • The methylsulfanyl group contributes to moderate hydrogen-bonding capacity, balancing hydrophobicity and target interaction .

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